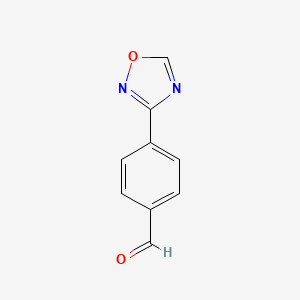

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Description

BenchChem offers high-quality 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGPNUESQGOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627127 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545424-41-7 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545424-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a solid organic compound featuring a benzaldehyde moiety substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring acts as an electron-withdrawing group, influencing the compound's overall reactivity.[1]

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 545424-41-7 | [1][2] |

| Molecular Formula | C₉H₆N₂O₂ | [2][3] |

| Molecular Weight | 174.16 g/mol | [1] |

| InChI Key | KPIGPNUESQGOAO-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Molecular Structure and Spectroscopic Data

The molecule possesses a planar geometry, which is attributed to the conjugation between the benzene ring and the electron-deficient 1,2,4-oxadiazole heterocycle.[1] This planarity facilitates π-π stacking interactions in the solid state.[1]

Table 2: Crystallographic Data and Bond Parameters [1]

| Bond Type | Length (Å) | Angle (°) |

| C1-N1 | 1.3099 | - |

| C1-N2 | 1.3847 | - |

| N1-O1 | 1.4217 | - |

| C12-O2 (Carbonyl) | 1.2039 | 124.87 (C9-C12-O2) |

Spectroscopic Characterization

While comprehensive experimental spectra are not widely published, predictions based on structural analogs provide insight into its NMR features.[1]

Table 3: Predicted ¹H NMR Spectral Features [1]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (HC=O) | 9.5 – 10.0 | Singlet |

| Benzene Ring (ortho to oxadiazole) | 7.8 – 8.2 | Doublet |

| Benzene Ring (meta to oxadiazole) | 7.2 – 7.6 | Multiplet |

Synthesis and Reactivity

Synthesis

The synthesis of 4-(1,2,4-oxadiazol-3-yl)benzaldehyde generally involves the cyclization of appropriate precursors. A common synthetic strategy is the reaction between a substituted phenol and a substituted benzoyl chloride in the presence of a base.[1] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).[1]

References

An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde (CAS: 545424-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1] This class of compounds has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group on the benzaldehyde ring also serves as a versatile synthetic handle for further chemical modifications, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the available technical data and experimental methodologies related to 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and the broader class of 3-aryl-1,2,4-oxadiazoles.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 545424-41-7 |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Predicted NMR (¹H) | Aldehyde proton (HC=O): δ 9.5–10.0 ppm (singlet); Aromatic protons (benzene ring): δ 7.5–8.5 ppm (multiplet) |

| Predicted NMR (¹³C) | Carbonyl (C=O): δ ~190 ppm; Oxadiazole carbons: δ 160–170 ppm |

| IR Spectroscopy | C=O stretching: ~1680 cm⁻¹; C=N/C-O bands: ~1500–1600 cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1,2,4-oxadiazoles, such as 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, typically proceeds through the cyclization of an O-acylamidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a carboxylic acid derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

This protocol is a representative method based on established synthetic strategies for 3-aryl-1,2,4-oxadiazoles.[2][3][4][5]

Step 1: Synthesis of 4-cyanobenzamidoxime

-

To a solution of 4-cyanobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-cyanobenzamidoxime.

Step 2: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

-

Suspend 4-cyanobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Add 4-formylbenzoic acid (1.1 equivalents) to the suspension.

-

Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), portion-wise at room temperature and stir for 1-2 hours.

-

Heat the reaction mixture to 100-120 °C for 4-8 hours to facilitate cyclodehydration. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Biological Activity and Drug Discovery Potential

While specific biological data for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is limited in publicly available literature, the broader class of 3-aryl-1,2,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity

Structure-activity relationship (SAR) studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with potent apoptosis-inducing activity in various cancer cell lines. Key findings from these studies indicate that:

-

The nature of the aryl group at the 3-position can be varied, with both substituted phenyl and pyridyl groups yielding potent compounds.

-

The substituent at the 5-position of the oxadiazole ring is crucial for activity.

Table 2 summarizes the in vitro anticancer activity of some representative 3-aryl-1,2,4-oxadiazole derivatives.

| Compound | 3-Aryl Substituent | 5-Aryl Substituent | Cell Line | IC₅₀ (µM) |

| 16a | Imidazopyrazine | Phenyl | MCF-7 | 0.68 |

| 16b | Imidazopyrazine | 4-Chlorophenyl | MCF-7 | 0.22 |

| 13a | Phenyl | Adamantane | DU-145 | 0.011 |

| 13b | 4-Methoxyphenyl | Adamantane | MCF-7 | 0.021 |

Data is for related 1,2,4-oxadiazole derivatives and not for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde itself.[1]

Mechanism of Action

The precise mechanism of action for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has not been elucidated. However, for the broader class of 3-aryl-1,2,4-oxadiazoles, several potential mechanisms have been proposed. One study identified the molecular target of a potent 3-aryl-5-aryl-1,2,4-oxadiazole as TIP47, an IGF II receptor binding protein, leading to the induction of apoptosis.[3] Other oxadiazole derivatives have been investigated as inhibitors of various enzymes, highlighting the versatility of this scaffold in targeting different biological pathways.

Hypothetical Signaling Pathway

Based on the known pro-apoptotic activity of related compounds, a hypothetical signaling pathway for a 3-aryl-1,2,4-oxadiazole derivative is depicted below. This pathway illustrates the potential for these compounds to induce apoptosis through the inhibition of a key cellular target.

Experimental Workflow in a Drug Discovery Context

The aldehyde functionality of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde makes it an ideal starting point for the generation of a chemical library for screening in a drug discovery program. A typical workflow for the synthesis, characterization, and biological evaluation of a library of derivatives is outlined below.

Conclusion

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a valuable heterocyclic building block with significant potential in drug discovery. While specific biological data for this compound is not extensively documented, the broader class of 3-aryl-1,2,4-oxadiazoles demonstrates promising anticancer activity. The synthetic accessibility and the presence of a versatile aldehyde handle make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | 545424-41-7 | Benchchem [benchchem.com]

- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the conversion of 4-cyanobenzaldehyde to its corresponding amidoxime, followed by cyclization to the desired 1,2,4-oxadiazole. This document details the experimental protocols and presents key quantitative data for each step.

I. Synthetic Pathway Overview

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde proceeds through the formation of a key intermediate, 4-formylbenzamidoxime. This intermediate is then cyclized to form the final 1,2,4-oxadiazole ring. The overall transformation is outlined below.

Caption: Synthetic route to 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

II. Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 4-Formylbenzamidoxime

This procedure outlines the conversion of 4-cyanobenzaldehyde to 4-formylbenzamidoxime.

Caption: Workflow for the synthesis of 4-Formylbenzamidoxime.

Protocol:

-

In a round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash thoroughly with cold water.

-

Dry the solid under vacuum to yield 4-formylbenzamidoxime.

Step 2: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

This protocol describes the cyclization of 4-formylbenzamidoxime to the final product. Two common methods are presented.

Method A: Cyclization using Acetic Anhydride

Caption: Workflow for cyclization using acetic anhydride.

Protocol:

-

Suspend 4-formylbenzamidoxime (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.

Method B: Cyclization using Triethyl Orthoformate

Caption: Workflow for cyclization using triethyl orthoformate.

Protocol:

-

To a solution of 4-formylbenzamidoxime (1.0 eq) in a suitable solvent like ethanol, add triethyl orthoformate (3-5 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent and excess orthoformate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to yield 4-(1,2,4-oxadiazol-3-yl)benzaldehyde.

III. Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | White crystalline powder | 98-101 |

| 4-Formylbenzamidoxime | C₈H₈N₂O₂ | 164.16 | Solid | - |

| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde | C₉H₆N₂O₂ | 174.16 | Solid | - |

IV. Characterization Data

The structural confirmation of the final product, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, is achieved through various spectroscopic techniques.

Predicted Spectroscopic Data:

-

¹H NMR:

-

Aldehyde proton (CHO): δ 9.5–10.0 ppm (singlet)

-

Aromatic protons: δ 7.5–8.5 ppm (multiplet)

-

Oxadiazole proton: δ 8.0–9.0 ppm (singlet)

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): δ ~190 ppm

-

Oxadiazole carbons: δ 160–170 ppm

-

-

IR Spectroscopy (cm⁻¹):

-

C=O stretch: ~1680 cm⁻¹

-

C=N/C-O bands: ~1500–1600 cm⁻¹

-

Spectroscopic and Synthetic Overview of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides predicted spectroscopic values based on analogous structures and general synthetic principles for 1,2,4-oxadiazoles. This information is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. These predictions are based on established chemical shift and vibrational frequency ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 | Singlet | Aldehyde (-CHO) proton |

| ~8.2 - 8.0 | Doublet | 2 Aromatic protons (ortho to aldehyde) |

| ~8.0 - 7.8 | Doublet | 2 Aromatic protons (ortho to oxadiazole) |

| ~9.0 | Singlet | Oxadiazole ring proton |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~168 | Oxadiazole ring carbon (C3) |

| ~155 | Oxadiazole ring carbon (C5) |

| ~138 | Aromatic quaternary carbon (attached to CHO) |

| ~132 | Aromatic quaternary carbon (attached to oxadiazole) |

| ~130 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1600 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Medium-Strong | Oxadiazole ring C=N stretch |

| ~1200 | Medium | C-O stretch |

| ~900-700 | Strong | Aromatic C-H bend (out-of-plane) |

General Experimental Protocols

While a specific protocol for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is not available, the synthesis of 3-aryl-1,2,4-oxadiazoles typically proceeds via the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route is outlined below.

General Synthesis of 3-Aryl-1,2,4-Oxadiazoles:

A common method involves the reaction of an amidoxime with an acylating agent (such as an acid chloride or anhydride) followed by thermal or base-catalyzed cyclodehydration.

Step 1: Synthesis of Terephthalamidoxime (Intermediate 1)

A potential starting material would be terephthalonitrile, which can be converted to terephthalamidoxime.

-

Reaction: Terephthalonitrile is reacted with hydroxylamine in the presence of a base like sodium carbonate.

-

Procedure: A mixture of terephthalonitrile, hydroxylamine hydrochloride, and sodium carbonate in a suitable solvent (e.g., ethanol/water) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration after cooling and may be purified by recrystallization.

Step 2: Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an aldehyde is not a standard direct reaction. A more likely pathway involves the reaction of 4-formylbenzoyl chloride with an appropriate amidoxime, or the cyclization of an N-acyl-amidoxime derived from 4-cyanobenzaldehyde.

A more plausible route would be the reaction of 4-cyanobenzaldehyde with hydroxylamine to form 4-formylbenzamidoxime, followed by reaction with an orthoester and subsequent cyclization.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, based on general synthetic strategies for related compounds.

Caption: A logical workflow for the synthesis and spectroscopic characterization of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are predictive and based on general chemical principles. For definitive characterization and synthesis, experimental validation is required. Researchers should consult relevant literature for established procedures for the synthesis of analogous 1,2,4-oxadiazole derivatives and exercise appropriate laboratory safety precautions.

The Expanding Therapeutic Landscape of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique physicochemical properties, including its role as a bioisosteric replacement for ester and amide groups, contribute to its versatility in drug design.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.

A Spectrum of Biological Activities

1,2,4-Oxadiazole derivatives have been extensively investigated and have shown significant potential across a wide range of therapeutic areas. These include anticancer, anti-inflammatory, antimicrobial, antiviral, antiparasitic, antidiabetic, and neuroprotective activities.[1][2][3][4][5] The versatility of the 1,2,4-oxadiazole ring allows for the synthesis of diverse libraries of compounds with tunable pharmacological profiles.[5]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for the biological activities of various 1,2,4-oxadiazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HCT-116 | 6.0 ± 3 | [6] |

| Compound 5 | MCF-7, A-549, Colo-205, A2780 | Data not specified, but described as most active | [6] |

| Compound 13a | DU-145 | 0.011 | [7] |

| MCF-7 | 0.056 | [7] | |

| MDA MB-231 | 0.06 | [7] | |

| A549 | 0.76 | [7] | |

| Compound 13b | MCF-7 | 0.021 | [7] |

| DU-145 | 0.064 | [7] | |

| A549 | 0.14 | [7] | |

| MDA MB-231 | 0.19 | [7] | |

| Compound 16a | MCF-7 | 0.68 | [7] |

| A-375 | 0.79 | [7] | |

| A-549 | 1.56 | [7] | |

| Compound 16b | MCF-7 | 0.22 | [7] |

| A-549 | 1.09 | [7] | |

| A-375 | 1.18 | [7] | |

| Compound 23 | HCT-116 | 11.1 (anti-proliferative) | [8] |

| Carbonic Anhydrase IX | 4.23 (inhibitory) | [8] | |

| Compound 33 | MCF-7 | 0.34 ± 0.025 | [9] |

| Derivatives 12-17 | PC3, U-145, A549, MCF-7 | More potent than etoposide | [8] |

Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID/Reference | Assay | Inhibition/IC50 | Reference |

| Compound 17 | LPS-induced NO release in RAW264.7 cells | Highest activity among 29 compounds | [10] |

| Flurbiprofen-based oxadiazole derivative 10 | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | [11] |

| Flurbiprofen-based oxadiazole derivative 3 | Carrageenan-induced paw edema in mice | 66.66% edema inhibition | [11] |

| Flurbiprofen-based oxadiazole derivative 5 | Carrageenan-induced paw edema in mice | 55.55% edema inhibition | [11] |

Table 3: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID/Reference | Organism | MIC (µg/mL) | Reference |

| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 (EC50) | [12] |

| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 (EC50) | [12] |

| Compound 5r | Xanthomonas oryzae pv. oryzae (Xoo) | 24.14 (EC50) | [12] |

| Compound 5x | Xanthomonas oryzae pv. oryzae (Xoo) | 25.37 (EC50) | [12] |

| Compound 5y | Xanthomonas oryzae pv. oryzae (Xoo) | 28.52 (EC50) | [12] |

| Compound 5m | Xanthomonas oryzae pv. oryzae (Xoo) | 36.25 (EC50) | [12] |

Table 4: Antiviral Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID/Reference | Virus | Activity | Reference |

| Compound 5d | Zika virus (ZIKV) | Potent antiviral activity | [13] |

| Dengue virus | Antiviral activity | [13] | |

| Japanese encephalitis virus | Antiviral activity | [13] | |

| Classical swine fever virus | Antiviral activity | [13] | |

| Compound 13f | SARS-CoV-2 | EC50 = 5.4 µM | [14] |

| Compound 26r | SARS-CoV-2 | EC50 = 4.3 µM | [14] |

Table 5: Neuroprotective and Anti-Alzheimer's Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID/Reference | Target/Assay | IC50 (µM) | Reference |

| Compound 2c | Acetylcholinesterase (AChE) | 0.0158 - 0.121 (range for multiple compounds) | [15] |

| Compound 3a | Acetylcholinesterase (AChE) | 0.0158 - 0.121 (range for multiple compounds) | [15] |

| Compound 4b | Butyrylcholinesterase (BuChE) | 11.50 | [15] |

| Compound 13b | Butyrylcholinesterase (BuChE) | 15 | [15] |

| Compound 4b | Antioxidant activity | 59.25 | [15] |

| Compound 9b | Antioxidant activity | 56.69 | [15] |

| Compound 2b | Monoamine oxidase-B (MAO-B) | 74.68 | [15] |

| Compound 2c | Monoamine oxidase-B (MAO-B) | 225.48 | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments frequently cited in the study of 1,2,4-oxadiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

1,2,4-oxadiazole derivative compounds

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and incubate for 24-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Materials:

-

1,2,4-oxadiazole derivative compounds

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 1,2,4-oxadiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the standard drug.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying mechanisms of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by 1,2,4-oxadiazole derivatives and a general workflow for their discovery.

Many 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[10]

The neuroprotective effects of some 1,2,4-oxadiazole derivatives are linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[16]

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating potent and varied biological activities. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, facilitating the design and development of novel therapeutics. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved 1,2,4-oxadiazole-based drugs to address a multitude of diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anticancer test with the MTT assay method [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives represent a promising class of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these molecules. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction

Benzaldehyde is a naturally occurring compound found in many fruits and essential oils, and it is widely used as a flavoring agent.[1] Beyond its role in the food and fragrance industries, benzaldehyde and its synthetic and natural derivatives have garnered significant attention for their potential as therapeutic agents.[2] The versatility of the benzaldehyde scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. This guide explores the core therapeutic areas where benzaldehyde derivatives have shown significant promise.

Anticancer Applications

Several benzaldehyde derivatives have demonstrated potent anticancer activity against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways involved in cancer progression.

Benzyloxybenzaldehyde Derivatives

A series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer effects, particularly against human leukemia (HL-60) and murine leukemia (WEHI-3) cells.[3][4][5]

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (Compound 29) | HL-60 | Cell Viability | Potent at 1-10 µM | [3] |

| 2-(benzyloxy)benzaldehyde (Compound 17) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| 2-(benzyloxy)-4-methoxybenzaldehyde (Compound 26) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| 2-(benzyloxy)-5-methoxybenzaldehyde (Compound 27) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| 2-(benzyloxy)-5-chlorobenzaldehyde (Compound 28) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde (Compound 30) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde (Compound 31) | HL-60 | Cell Viability | Significant activity at 1-10 µM | [3] |

| CCY-1a-E2 | WEHI-3 | Cell Viability | 5 | [5] |

These compounds have been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.[3][4] The apoptotic pathway induced by benzyloxybenzaldehyde derivatives involves the disruption of the mitochondrial membrane potential.[3]

A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the reaction of a hydroxybenzaldehyde with a benzyl halide in the presence of a base.

-

Materials: Substituted hydroxybenzaldehyde, substituted benzyl halide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve the hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

-

Add the benzyl halide (1.0 eq) to the solution.

-

Stir the reaction mixture at 70°C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of DMF by evaporation under reduced pressure.

-

Add water to the resulting solution to precipitate the product.

-

Filter the precipitate, dry it, and recrystallize from ethanol to afford the purified benzyloxybenzaldehyde derivative.[6]

-

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

MTT Assay for Cell Viability:

-

Seed HL-60 cells (1 x 10⁵ cells/well) in a 96-well plate.

-

Treat the cells with various concentrations of the benzaldehyde derivatives for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of lysis buffer (10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

-

-

Procedure:

-

Treat HL-60 cells with the benzaldehyde derivatives for the desired time.

-

Harvest the cells and lyse them in a buffer containing Tris-HCl, EDTA, and a non-ionic detergent (e.g., Triton X-100).[7]

-

Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).

-

Extract the DNA from the supernatant using phenol-chloroform extraction and precipitate with ethanol.[8]

-

Resuspend the DNA pellet and treat with RNase A and Proteinase K.

-

Analyze the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing ethidium bromide.[8][9]

-

Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[8][9]

-

-

Dye: JC-1 or TMRE can be used.

-

Procedure (using JC-1):

-

Treat cells with the benzaldehyde derivatives.

-

Incubate the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[1][10]

-

Anti-inflammatory Applications

Benzaldehyde derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Fungal Benzaldehyde Derivatives

Flavoglaucin and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp., have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[8][11]

While specific IC50 values for iNOS and COX-2 inhibition by flavoglaucin and isotetrahydro-auroglaucin were not found in the provided search results, a study on chrysin derivatives, which are structurally different but also possess a core phenolic structure, showed potent and selective inhibition of COX-2 with an IC50 value of 2.7 µM.[12] This suggests that phenolic compounds can achieve high potency. Other studies on various plant extracts have reported IC50 values for NO production inhibition in RAW264.7 cells ranging from approximately 15 to over 300 µg/mL.[13][14]

These compounds inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the production of NO and prostaglandins, respectively.[8][11] This inhibition is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) pathway and the induction of heme oxygenase-1 (HO-1) expression via nuclear factor erythroid 2-related factor 2 (Nrf2) translocation.[8][11]

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the benzaldehyde derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.[15]

-

-

Procedure:

-

Treat RAW264.7 cells with benzaldehyde derivatives and/or LPS as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

-

-

Nuclear Translocation by Immunofluorescence:

-

Grow cells on coverslips and treat them as required.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with an antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope. In unstimulated cells, p65 is in the cytoplasm, while in stimulated cells, it translocates to the nucleus.[16]

-

Antimicrobial Applications

Benzaldehyde and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity.[9]

Hydroxybenzaldehydes

Hydroxy-substituted benzaldehydes have shown notable activity against various microorganisms.

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Benzaldehyde | ≥1024 | >1024 | [11][16] |

| 2-Hydroxy-4-methoxybenzaldehyde | 1024 | - | [7][8][9] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | 500 (MIC₅₀) | - | [3][17] |

| 2,3-Dihydroxybenzaldehyde | 500 (MIC₅₀) | - | [3][17] |

| Benzaldehyde derivative 6a | 40 | 80 | [4] |

| Anisaldehyde derivative 6b | 40 | 40 | [4] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Hydroxybenzaldehydes are thought to act similarly to phenols, interacting with the microbial cell surface and leading to the disintegration of the cell membrane. This disruption causes the leakage of intracellular components and can also lead to the coagulation of cytoplasmic constituents, ultimately resulting in cell death or growth inhibition.[9]

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum.

-

Procedure:

-

Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

-

-

Procedure:

-

Prepare a lawn of the test microorganism on an agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the benzaldehyde derivative solution to each well.

-

Incubate the plate at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Neuroprotective Applications

Certain benzaldehyde derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by exhibiting anti-neuroinflammatory and neuroprotective effects.

Benzaldehydes from Aspergillus terreus

Two benzaldehyde derivatives isolated from the coral-derived fungus Aspergillus terreus have shown promise in protecting neuronal cells from damage.

Specific IC50 values for the inhibition of Aβ-induced neurotoxicity or tau phosphorylation by these specific benzaldehyde derivatives were not found in the provided search results. However, a study on benzimidazole-based benzaldehyde derivatives showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 0.050 µM to 25.30 µM and 0.080 µM to 25.80 µM, respectively, indicating the potential for high potency in neuroprotective applications.[18][19] Another study on N-benzyl, N-phenethyl and N-benzyloxybenzamide derivatives demonstrated their ability to mitigate Aβ42-induced neurotoxicity, with some compounds showing 91-96% cell viability at a concentration of 25 µM.[2]

These compounds have been shown to reduce the secretion of inflammatory mediators and pro-inflammatory factors in microglial cells (BV-2). In hippocampal neuronal cells (HT-22), they inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family-related signaling pathways, thereby protecting against β-amyloid (Aβ)-induced neurological damage.

-

Cell Culture: Culture HT-22 cells in DMEM with 10% FBS.

-

Procedure:

-

Seed HT-22 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the benzaldehyde derivatives for a specified time (e.g., 2 hours).

-

Expose the cells to aggregated Aβ peptide (e.g., Aβ₁₋₄₂) for 24-48 hours.

-

Assess cell viability using the MTT assay as described previously.[20]

-

-

Procedure:

-

Treat neuronal cells (e.g., SH-SY5Y or primary neurons) with the benzaldehyde derivatives and a stimulus that induces tau hyperphosphorylation (e.g., okadaic acid or Aβ oligomers).

-

Lyse the cells and perform Western blot analysis as described previously.

-

Use primary antibodies specific for phosphorylated tau at various epitopes (e.g., p-Tau at Ser202, Thr205, Ser396) and an antibody for total tau.

-

Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.[3][4]

-

-

Colorimetric Assay:

-

Treat cells with the benzaldehyde derivatives and an apoptotic stimulus.

-

Lyse the cells and incubate the lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

The activated caspase cleaves the substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[14]

-

-

Fluorometric Assay:

-

Similar to the colorimetric assay, but uses a fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3).

-

Cleavage of the substrate releases a fluorescent molecule (AMC), which can be measured using a fluorometer (Ex/Em = 380/460 nm).[14]

-

Conclusion

Benzaldehyde derivatives have demonstrated significant potential across a range of therapeutic areas. Their diverse biological activities, coupled with the tunability of their chemical structures, make them attractive candidates for further drug discovery and development. This technical guide has provided a consolidated overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, along with detailed experimental methodologies to aid researchers in this field. The presented quantitative data and mechanistic insights are intended to serve as a valuable resource for the scientific community, fostering continued exploration of the therapeutic applications of this versatile class of compounds. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of promising benzaldehyde derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. oatext.com [oatext.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-virulence potential of 2-hydroxy-4-methoxybenzaldehyde against methicillin-resistant Staphylococcus aureus and its clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella [mdpi.com]

- 12. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

physical and chemical characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. This compound, featuring a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring, serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, and potential applications, offering a foundational resource for researchers in drug discovery and organic synthesis.

Core Chemical and Physical Characteristics

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a solid, aromatic compound. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from available data and the characteristics of its constituent functional groups.

Table 1: Physical and Chemical Properties of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₆N₂O₂ | [Calculated] |

| Molecular Weight | 174.16 g/mol | [Calculated] |

| CAS Number | 545424-41-7 | [1] |

| Appearance | Solid (predicted) | Based on related structures |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structure |

Spectroscopic and Structural Data

The structural integrity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data provide insight into the chemical environment of the protons and carbons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.9 - 10.1 | Singlet | Aldehydic proton (-CHO) |

| 8.2 - 8.4 | Multiplet | Aromatic protons (ortho to -CHO) |

| 7.9 - 8.1 | Multiplet | Aromatic protons (ortho to oxadiazole) |

| ~9.0 | Singlet | Oxadiazole proton |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~168 | Oxadiazole carbon (C-3) |

| ~158 | Oxadiazole carbon (C-5) |

| 128 - 138 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and oxadiazole functionalities.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1700 | Aldehyde | C=O stretch |

| 2820, 2720 | Aldehyde | C-H stretch |

| 1600-1400 | Aromatic/Oxadiazole | C=C and C=N stretching |

| ~1100 | Oxadiazole | C-O-C stretch |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 174.16.

Crystallographic Data

X-ray crystallography data indicates that 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has a planar molecular geometry. This planarity arises from the conjugation between the benzene ring and the 1,2,4-oxadiazole ring.[2] Key bond lengths are reported as C1-N1: 1.3099(14) Å, C1-N2: 1.3847(12) Å, N1-O1: 1.4217(11) Å, and C12-O2 (aldehyde carbonyl): 1.2039(14) Å.[2] The C9-C12-O2 bond angle is approximately 124.87(11)°.[2]

Chemical Reactivity and Synthesis

The presence of both an aldehyde and an oxadiazole ring imparts a versatile reactivity profile to the molecule.

Key Chemical Reactions

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives.

-

Aromatic Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the aldehyde and oxadiazole groups.

Figure 1: Key chemical transformations of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles

General Procedure:

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water). The reaction mixture is typically stirred at room temperature or heated to reflux.

-

Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or ester. This step often requires a dehydrating agent or is carried out at elevated temperatures.

Figure 2: General synthetic workflow for 1,2,4-oxadiazole synthesis.

Biological Activity and Potential Applications

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery, known to impart a range of biological activities.

Pharmacological Profile

Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of pharmacological activities, including:

-

Antimicrobial: Activity against various bacterial and fungal strains.

-

Anticancer: Cytotoxic effects against several cancer cell lines.

-

Anti-inflammatory: Inhibition of inflammatory pathways.

-

Enzyme Inhibition: Specific inhibition of various enzymes is a key mechanism for many oxadiazole-containing drugs.

The specific biological activity and mechanism of action for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde have not been fully elucidated in publicly available literature.[2] However, its structural motifs suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents.

Role in Drug Development

The aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the exploration of a wide chemical space in the search for new drug candidates. The oxadiazole ring can act as a bioisostere for ester and amide groups, potentially improving metabolic stability and pharmacokinetic properties.

Figure 3: Logical workflow for the use of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde in drug discovery.

Safety and Handling

As with any chemical reagent, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound of significant interest due to its versatile chemical reactivity and the established pharmacological importance of the 1,2,4-oxadiazole core. While specific experimental data for this molecule is limited, this guide provides a comprehensive summary of its known and predicted properties. Further research to fully characterize its physical properties, optimize its synthesis, and explore its biological activities is warranted and will undoubtedly contribute to the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have led to its incorporation into a wide array of biologically active compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, offering a comprehensive overview of classical and modern synthetic strategies. Detailed experimental protocols for key reactions and a comparative analysis of various methodologies are presented to aid researchers in the effective synthesis of these valuable heterocyclic scaffolds.

Historical Perspective: The Genesis of 1,2,4-Oxadiazole Synthesis

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[1][5] Initially, the structure was misidentified as an "azoxime" or "furo[ab1]diazole".[1] It wasn't until nearly eight decades later that the true potential of this heterocycle began to be unlocked, primarily through investigations into its photochemical rearrangements.[1] Over the last four decades, the 1,2,4-oxadiazole nucleus has been extensively explored, leading to the development of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1]

The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational methods have paved the way for the development of a plethora of modern, more efficient synthetic protocols.

Classical Synthetic Methodologies

The two primary classical routes to 1,2,4-oxadiazoles are the Tiemann and Krüger synthesis and the 1,3-dipolar cycloaddition.

The Tiemann and Krüger Synthesis: Acylation of Amidoximes

The pioneering method for 1,2,4-oxadiazole synthesis involves the reaction of an amidoxime with an acyl chloride.[1][5] This reaction proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.

While historically significant, this method often suffers from drawbacks such as low yields, the need for harsh reaction conditions (heating beyond the melting point of the amidoxime), extended reaction times (6-12 hours), and challenging purification processes due to the formation of byproducts.[6]

1,3-Dipolar Cycloaddition

An alternative classical approach is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][5] This method offers a different regiochemical outcome compared to the amidoxime route, with the R¹ substituent of the nitrile ending up at the C5 position of the oxadiazole ring.[5]

A significant limitation of this method is the low reactivity of the nitrile's triple bond, often necessitating harsh reaction conditions.[6] Furthermore, the reaction can be complicated by the dimerization of the unstable nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[1][6]

Modern Synthetic Strategies

Building upon the classical foundations, a multitude of modern synthetic methods have been developed to improve the efficiency, scope, and practicality of 1,2,4-oxadiazole synthesis. These advancements have been crucial for the application of this heterocycle in high-throughput screening and drug development.

Improvements on the Amidoxime Acylation Route

Significant efforts have been dedicated to optimizing the reaction of amidoximes with acylating agents. The use of catalysts and alternative reagents has led to milder reaction conditions and improved yields. For instance, the addition of bases like pyridine or the use of tetrabutylammonium fluoride (TBAF) can enhance the efficacy of the cyclization step.[1][7]

Modern protocols often employ a one-pot approach, starting from an amidoxime and a carboxylic acid or its derivative, thereby avoiding the isolation of the intermediate O-acylamidoxime.[8] Carboxylic acid activating agents such as carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and propane phosphonic acid anhydride (T3P) are frequently used.[1][6]

A notable advancement is the use of superbase media, such as NaOH or KOH in DMSO, which facilitates the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[1][8] This method, while offering simple purification, can have reaction times ranging from 4 to 24 hours with yields varying from poor to excellent (11-90%).[1]

Microwave irradiation has also been successfully applied to the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters, often in the presence of reagents like NH₄F/Al₂O₃ or K₂CO₃, to accelerate the reaction.[1]

Novel One-Pot Syntheses

Recent innovations have led to novel one-pot syntheses that bypass the traditional precursors. For example, a method involving the reaction of gem-dibromomethylarenes with amidoximes has been reported to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles in excellent yields (around 90%).[1] Another approach utilizes a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid (TfOH), resulting in excellent yields (around 90%) and short reaction times (10 minutes), although the use of a superacid limits the substrate scope.[1]

Oxidative Cyclization

A more recent strategy involves the oxidative cyclization of precursors like N-acyl amidines or the copper-catalyzed cascade reaction of amidines and methylarenes under mild conditions.[8] These methods provide alternative pathways to the 1,2,4-oxadiazole core through the formation of N-O or C-O bonds via an oxidative process.[8]

Quantitative Data on Synthetic Methods

| Method | Precursors | Reagents/Conditions | Reaction Time | Yield | Reference |

| Classical Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6-12 hours | Low | [6] |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Vigorous conditions | Variable | Moderate | [6] |

| Amidoxime & Carboxylic Acid Ester (Superbase) | Amidoxime, Methyl/Ethyl Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% | [1] |

| Amidoxime & Carboxylic Acid (Vilsmeier Reagent) | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not specified | 61-93% | [1] |

| gem-Dibromomethylarenes & Amidoximes | gem-Dibromomethylarene, Amidoxime | Not specified | Not specified | ~90% | [1] |

| Nitroalkenes, Arenes & Nitriles (Superacid) | Nitroalkene, Arene, Nitrile | TfOH | 10 minutes | ~90% | [1] |

| Amidoxime & Acyl Chloride (TBAF) | Amidoxime, Acyl Chloride | TBAF, THF | Not specified | Good | [7] |

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via Amidoxime Acylation (Tiemann and Krüger Method)

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: Modern One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations of Synthetic Pathways

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Properties of the 1,2,4-Oxadiazole Ring System

For: Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This ring system is a prominent structural motif in medicinal chemistry, valued for its metabolic stability and its capacity to act as a versatile bioisostere for common functional groups like esters and amides.[4][5] Its unique electronic properties govern its interactions with biological targets, influence its pharmacokinetic profile, and provide a rigid scaffold for the precise positioning of substituents. This guide provides a comprehensive overview of the core electronic characteristics of the 1,2,4-oxadiazole ring, details experimental protocols for its synthesis and property determination, and illustrates its role in modulating biological pathways.

Fundamental Electronic Characteristics

The arrangement of heteroatoms in the 1,2,4-oxadiazole ring imparts a distinct set of electronic properties that are crucial for its function in molecular design. The entire ring system behaves as an electron-withdrawing group, which can increase the reactivity of attached substituents.[4]

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₂H₂N₂O | [6] |

| Molecular Weight | 70.05 g/mol | [6] |

| Aromaticity | Characterized by low aromaticity; calculations show a lower aromaticity index than furan. | [4] |

| Acidity (pKa) | The parent ring is a very weak base. Acidic derivatives are common, e.g., 5-oxo-1,2,4-oxadiazoles have a pKa of ~6-7. | |

| Spectroscopy (¹³C NMR) | C3: ~168 ppm, C5: ~175 ppm (Varies with substitution). | [7][8] |

Electron-Withdrawing Nature

The high electronegativity of the oxygen and nitrogen atoms results in the 1,2,4-oxadiazole ring having a significant electron-withdrawing character. This property modulates the electronic density of substituents attached at the C3 and C5 positions. For drug development, this is particularly relevant as it can influence hydrogen bonding capabilities, interaction with metallic centers in enzymes, and overall molecular polarity. The presence of electron-withdrawing groups on aryl substituents attached to the oxadiazole ring has been shown to be crucial for enhancing biological activity in many contexts.[3]

Aromaticity

The 1,2,4-oxadiazole ring exhibits a relatively low degree of aromaticity compared to other five-membered heterocycles like furan or pyrrole.[4] This is due to the presence of the weak O-N bond and the uneven distribution of electron density. This reduced aromaticity contributes to its unique reactivity, including its susceptibility to rearrangement reactions under certain conditions, a factor that can be exploited in synthetic chemistry.[9]

Spectroscopic Signatures

The electronic environment of the 1,2,4-oxadiazole ring gives rise to characteristic signals in NMR spectroscopy. In ¹³C NMR spectra, the signals for the ring carbons are typically found far downfield due to the influence of the adjacent heteroatoms. The C3 and C5 carbons can often be distinguished, with typical chemical shifts appearing around δ 167–169 ppm and δ 174–176 ppm, respectively, though these values are highly dependent on the specific substituents.[7][10]

The 1,2,4-Oxadiazole Ring as a Bioisostere

A key application of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere—a chemical group that can replace another while retaining or enhancing the desired biological activity. Its electronic structure allows it to mimic the hydrogen bonding patterns and steric profile of esters and amides, with the significant advantage of being resistant to hydrolysis by metabolic enzymes like esterases and amidases.[4][5]

Experimental Protocols

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

A prevalent method for synthesizing 1,2,4-oxadiazoles is the coupling of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), followed by cyclodehydration.[1][3]

Methodology: Acylation of Amidoxime followed by Cyclization

-

Reagent Preparation: Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen).

-

Acylation: Cool the solution in an ice bath (0 °C). Add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.2 eq) should be included.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). The product of this step is the O-acyl amidoxime intermediate.

-

Cyclization: Upon completion of the acylation, the intermediate is cyclized to the 1,2,4-oxadiazole. This is typically achieved by heating the reaction mixture to reflux for 4-12 hours. In some protocols, the solvent is removed in vacuo after acylation, and a high-boiling point solvent like toluene or xylene is added for the cyclization step.

-

Work-up and Purification: After cooling, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for any compound intended for pharmaceutical use. Potentiometric titration is a highly precise and standard method for its determination.[11][12][13]

Methodology:

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Prepare a solution of the test compound (e.g., a 1 mM solution) in water or a suitable co-solvent if solubility is low. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength throughout the titration.[11][14] The sample solution should be purged with nitrogen to remove dissolved carbon dioxide.[11]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: For an acidic compound, titrate the solution by making precise, incremental additions of a standardized, carbonate-free base solution (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized acid (e.g., 0.1 M HCl).[14]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15] Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[11]

Role in Modulating Biological Pathways: Caspase-3 Activation

Certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.[16][17] They can function by activating Caspase-3, a critical executioner enzyme in the apoptotic cascade.[16] Once activated, Caspase-3 cleaves a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18][19]